molecular formula C14H19N B179196 3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] CAS No. 134697-64-6

3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]

Cat. No.: B179196
CAS No.: 134697-64-6
M. Wt: 201.31 g/mol
InChI Key: PLWMBYBVKVUTBR-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] is a bicyclic compound featuring a spiro junction between a naphthalene-derived dihydro ring and a piperidine moiety. This structure confers unique stereochemical and electronic properties, making it a versatile scaffold in pharmaceutical chemistry.

  • Synthesis: The compound is synthesized via spirocyclization reactions, often starting from 1-benzyl-4-piperidone or through Suzuki-Miyaura cross-coupling (e.g., with bromonaphthalene derivatives) . Late-stage modifications, such as C(sp³)–H hydroxylation or amination, enable functionalization at the piperidine nitrogen or naphthalene positions .
  • Applications: It serves as a key intermediate in drugs like donepezil analogs (acetylcholinesterase inhibitors) and opioid derivatives (e.g., R-4066) . Its hydrophobic naphthalene system enhances membrane permeability, a trait leveraged in central nervous system-targeting therapeutics .

Properties

IUPAC Name

spiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-2-6-13-12(4-1)5-3-7-14(13)8-10-15-11-9-14/h1-2,4,6,15H,3,5,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWMBYBVKVUTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Naphthalene-Piperidine Precursors

The core synthetic strategy involves cyclizing naphthalene derivatives with piperidine under controlled conditions. A common approach utilizes acid-catalyzed intramolecular cyclization. For example, heating 1-naphthol derivatives with piperidine in the presence of trifluoromethanesulfonic acid at 130°C for 4 hours induces spiro ring formation. This method achieves moderate yields (58%) after trituration with hexane, highlighting the importance of acidic conditions in facilitating the cyclization step.

The reaction proceeds via protonation of the naphthalene oxygen, followed by nucleophilic attack by the piperidine nitrogen, forming the spiro junction. Steric and electronic factors in the naphthalene precursor significantly influence reaction efficiency, with electron-donating groups enhancing cyclization rates.

Hydrogenation and Functionalization

Post-cyclization functionalization often involves hydrogenation to stabilize the spiro structure. For instance, catalytic hydrogenation using 10% Pd/C under 40 psi H₂ pressure at room temperature for 16 hours reduces unsaturated bonds while preserving the spiro framework. This step is critical for enhancing the compound’s stability and solubility, particularly for pharmaceutical applications.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols prioritize scalability and reproducibility. Continuous flow reactors enable precise control over reaction parameters, such as temperature and residence time, which are crucial for spiro compound synthesis. A representative method involves pumping a mixture of naphthalene derivatives and piperidine through a heated reactor (120–150°C) with a heterogeneous catalyst (e.g., zeolites or acidic resins). This approach reduces side reactions and improves yields compared to batch processes.

Solvent and Catalyst Optimization

Industrial methods often employ toluene or dichloromethane as solvents due to their high boiling points and compatibility with acid catalysts. Catalysts like Amberlyst-15 or sulfuric acid are preferred for their reusability and minimal byproduct formation. The table below compares key industrial parameters:

ParameterBatch ProcessContinuous Flow
Temperature130°C120–150°C
CatalystH₂SO₄Amberlyst-15
Yield50–60%70–75%
Reaction Time4–6 hours1–2 hours
ScalabilityLimitedHigh

Data synthesized from methods described in.

Purification and Characterization

Crystallization and Trituration

Crude spiro compounds are typically purified via trituration with non-polar solvents like hexane or recrystallization from ethanol-water mixtures. For the hydrochloride salt (a common derivative), treatment with concentrated HCl in diethyl ether yields crystalline precipitates, which are filtered and dried under vacuum.

Analytical Validation

Purity is assessed using HPLC (≥97% purity), while structural confirmation relies on NMR and mass spectrometry. Key spectral data for 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride include:

  • ¹H NMR (400 MHz, D₂O) : δ 7.82–7.15 (m, 4H, naphthalene), 3.72–3.10 (m, 8H, piperidine and CH₂).

  • ESI-MS : m/z 237.77 [M+H]⁺, consistent with the molecular formula C₁₄H₂₀ClN.

Comparative Analysis of Methodologies

Acid Catalysts vs. Thermal Cyclization

A comparative study of trifluoromethanesulfonic acid (TfOH) and polyphosphoric acid (PPA) revealed that TfOH affords higher yields (58% vs. 45%) and shorter reaction times (4 hours vs. 8 hours). However, PPA reduces side reactions in substrates sensitive to strong acids.

Solvent Impact on Yield

Solvent polarity markedly affects cyclization efficiency:

  • Toluene : 60% yield (non-polar, high boiling point).

  • Dichloromethane : 55% yield (polar, low boiling point).

  • Ethanol : <30% yield (protic solvent induces side reactions) .

Chemical Reactions Analysis

3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces saturated hydrocarbons.

Scientific Research Applications

3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, where its structural properties impart desirable characteristics to the final products.

Mechanism of Action

The mechanism by which 3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including changes in enzyme activity or receptor signaling pathways.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents/Features Synthesis Method Biological Relevance Reference
3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] Spiro[naphthalene-piperidine] Naphthalene fused to piperidine Spirocyclization, Suzuki coupling AChE inhibition, opioid activity
1-Acyl-3',4'-dihydrospiro[piperidine-4,2'-quinoline] Spiro[piperidine-quinoline] Quinoline ring, acylated piperidine Acylation of piperidine precursors Intermediate for bioactive molecules
3,4-Dihydro-2H-spiro[naphthalene-1,4'-oxazolidine]-2',5'-dione Spiro[naphthalene-oxazolidine] Oxazolidine-dione heterocycle Cross-coupling, cyclization Unknown; potential for supramolecular applications
Spiro[indene-1,4'-piperidine] Spiro[indene-piperidine] Indene fused to piperidine Reductive amination Scaffold for kinase inhibitors
R-4066 (Opioid Derivative) Spiro[naphthalene-piperidine] + hexanone Diphenylhexanone chain appended to spiro core Multi-step alkylation/amination Potent μ-opioid receptor agonist

Substitution Patterns and Chirality

  • Piperidine Substitution Trends :
    • 1,4-Disubstituted Piperidines : Common in drugs like donepezil due to synthetic accessibility and planar geometry . However, lack chirality, limiting stereochemical diversity .
    • C3-Substituted Piperidines : Underutilized (only 14/72 FDA-approved piperidine drugs in 2014) but offer chiral centers for enantioselective activity .
    • Spiro-Substituted Piperidines : The spiro architecture introduces conformational rigidity, enhancing receptor binding specificity. For example, 3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]’s fused naphthalene increases lipophilicity, improving blood-brain barrier penetration .

Biological Activity

3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] is a bicyclic compound with significant biological activity that has attracted interest in pharmacological research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Structural Characteristics

The compound features a unique spirocyclic structure consisting of a piperidine ring fused to a naphthalene moiety. Its molecular formula is C₁₄H₁₉N, with a molecular weight of 201.31 g/mol. The structural uniqueness is thought to confer distinct biological properties compared to other spiro compounds.

Property Details
Molecular Formula C₁₄H₁₉N
Molecular Weight 201.31 g/mol
Structural Features Spirocyclic piperidine and naphthalene rings

The biological activity of 3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] primarily involves its interaction with various molecular targets, including enzymes and receptors. Its spirocyclic structure allows it to bind effectively to specific sites, modulating enzyme activity and receptor signaling pathways. Notably, it has been studied for its potential as:

  • Analgesic Agent : Acting on delta opioid receptors (DORs), which are implicated in pain modulation without the side effects associated with mu opioid receptors (MORs) .
  • Gastric Antisecretory Agent : It has shown promise in inhibiting H+,K+-ATPase activity, leading to reduced gastric acid secretion .

Analgesic Effects

Research indicates that 3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] may function as an analgesic by selectively activating DORs. This mechanism could provide pain relief while minimizing the risk of addiction typically associated with conventional opioids .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may influence central nervous system pathways related to inflammation and pain perception .

Case Studies and Research Findings

  • Gastric Acid Secretion Study :
    • A study evaluating the compound's effect on gastric acid secretion in rats demonstrated significant inhibition of histamine-stimulated secretion when administered at specific dosages .
    • Results indicated that one derivative exhibited strong H+,K+-ATPase inhibitory activity, suggesting potential therapeutic applications in treating gastric disorders.
  • Opioid Receptor Interaction :
    • Research focusing on the interaction with DORs showed that systemic administration of DOR agonists could alleviate pain without affecting gastrointestinal transit or motor coordination . This finding underscores the therapeutic potential of the compound in pain management.

Q & A

Q. What are the common synthetic routes for 3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] derivatives?

Methodological Answer: Spirocyclic piperidine derivatives are typically synthesized via cyclization or acylation reactions. For example:

  • Acylation of precursor amines : Reacting spiro-piperidine intermediates with acyl chlorides or anhydrides under anhydrous conditions (e.g., THF at 0–25°C) yields N-acylated derivatives. Yields exceeding 80% are achievable with optimized stoichiometry .
  • Grignard reagent addition : Spirocyclic frameworks can be functionalized using organometallic reagents. For instance, reacting with alkyl/aryl Grignard reagents in THF at 0°C, followed by quenching and column chromatography (hexane/EtOAc), provides substituted derivatives .
  • Oxidation/Reduction : Controlled oxidation (e.g., KMnO₄) or reduction (e.g., LiAlH₄) of specific functional groups (e.g., ketones) modulates ring saturation .

Q. Key Considerations :

  • Solvent polarity and temperature critically influence reaction selectivity.
  • Purification via silica gel chromatography is standard for isolating spirocyclic products .

Q. How is the purity and structural integrity of synthesized compounds confirmed?

Methodological Answer: A multi-technique approach ensures characterization:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms spirojunction (e.g., quaternary carbon signals at δ 50–70 ppm) .
  • Mass Spectrometry (GC-MS/LC-MS) : Molecular ion peaks ([M+H]⁺) validate molecular weight, though low-intensity peaks may require high-resolution MS for complex derivatives .
  • Infrared Spectroscopy (IR) : Functional groups (e.g., C=O stretches at ~1700 cm⁻¹) confirm acylation or oxidation .
  • Elemental Analysis : Matches experimental and theoretical C/H/N/O percentages (deviation <0.4%).

Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

Methodological Answer: Yield variations often arise from:

  • Kinetic vs. thermodynamic control : Higher temperatures may favor undesired byproducts. Optimize time-temperature profiles using microreactors for exothermic steps .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may hinder spirocycle formation. Screen solvents (e.g., toluene, THF) empirically .
  • Purification losses : Replace gravity columns with flash chromatography or preparative HPLC for better recovery of polar intermediates .

Case Study : Scaling a Grignard addition from 2 mmol to 20 mmol reduced yield from 85% to 60% due to incomplete mixing. Switching to a Schlenk line with rigorous stirring restored yields to 75% .

Q. What strategies improve solubility of spiro-piperidine derivatives for biological assays?

Methodological Answer: Poor aqueous solubility is common due to hydrophobic spiro cores. Strategies include:

  • Salt formation : Convert free bases to hydrochlorides (e.g., using HCl/Et₂O), enhancing solubility in PBS (pH 7.4) .
  • Co-solvents : Use DMSO (≤10%) or cyclodextrin inclusion complexes for in vitro assays .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to increase lipophilicity temporarily .

Q. How can conformational dynamics of the spirocyclic core be analyzed?

Methodological Answer:

  • X-ray Crystallography : Resolves spirojunction geometry and torsional angles. For example, a dihedral angle of 85–95° between naphthalene and piperidine planes was observed in related spiro compounds .
  • Dynamic NMR : Low-temperature ¹H NMR (e.g., −40°C in CD₂Cl₂) detects ring-flipping barriers.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and energy barriers .

Key Insight : Substituents on the piperidine ring (e.g., methyl groups) restrict conformational flexibility, impacting receptor binding in pharmacological studies .

Q. How to address conflicting bioactivity data in spiro-piperidine derivatives?

Methodological Answer: Contradictions may stem from:

  • Impurity profiles : Trace byproducts (e.g., regioisomers) can exhibit off-target effects. Validate purity via HPLC-UV/ELSD (>95%) .
  • Assay conditions : Varying pH or serum proteins (e.g., albumin) alter compound bioavailability. Standardize assay buffers and include controls for protein binding .
  • Metabolic instability : Use liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation) and modify labile positions (e.g., replace -CH₂- with -CF₂-) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]
Reactant of Route 2
3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]

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